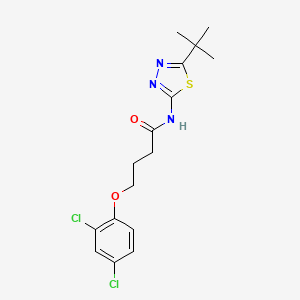
2,4-dichloro-N-(2-chloro-4-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-(2-chloro-4-nitrophenyl)benzamide, commonly known as DCNB, is an organic compound that is widely used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents such as acetone and chloroform. DCNB is primarily used as a reagent in biochemical assays to measure the activity of enzymes that are involved in the metabolism of xenobiotics.
Wirkmechanismus
DCNB works by reacting with the thiol group of the tripeptide glutathione (GSH) to form a yellow adduct. This reaction is catalyzed by GSTs, which are a family of enzymes that play a key role in the detoxification of xenobiotics. The formation of the DCNB-GSH adduct can be measured spectrophotometrically at 340 nm and is used as a surrogate marker of GST activity.
Biochemical and Physiological Effects:
DCNB is not known to have any significant biochemical or physiological effects in vivo. It is primarily used as a reagent in biochemical assays to measure the activity of enzymes that are involved in the metabolism of xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DCNB as a reagent in biochemical assays is that it is a relatively simple and inexpensive method for measuring the activity of GSTs and other xenobiotic-metabolizing enzymes. However, there are also some limitations to using DCNB. For example, it is not specific to any particular GST isoform and can react with other thiol-containing molecules in the sample. Additionally, the reaction between DCNB and GSH can be affected by factors such as pH, temperature, and the presence of other compounds in the sample.
Zukünftige Richtungen
There are several potential future directions for research involving DCNB. One area of interest is the development of more specific and sensitive assays for measuring the activity of GSTs and other xenobiotic-metabolizing enzymes. This could involve the use of alternative substrates or detection methods that are less prone to interference from other compounds in the sample.
Another potential direction for research is the use of DCNB as a tool for studying the mechanisms of drug metabolism and toxicity. By measuring the activity of xenobiotic-metabolizing enzymes in different tissues and under different conditions, researchers can gain insights into the factors that influence the metabolism and toxicity of drugs and other xenobiotics.
Finally, there is also potential for the use of DCNB in the development of new drugs and therapies. By understanding the mechanisms of action of xenobiotic-metabolizing enzymes, researchers can identify new targets for drug development and design more effective and safer drugs for a range of diseases and conditions.
Synthesemethoden
The synthesis of DCNB involves the reaction of 2,4-dichloroaniline with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic aromatic substitution mechanism and yields DCNB as a yellow solid with a melting point of 205-207°C.
Wissenschaftliche Forschungsanwendungen
DCNB is widely used in scientific research as a reagent to measure the activity of enzymes that are involved in the metabolism of xenobiotics. Xenobiotics are foreign compounds that enter the body through ingestion, inhalation, or skin contact. They are metabolized by enzymes in the liver and other organs to make them more water-soluble and easier to excrete from the body. DCNB is used to measure the activity of enzymes such as glutathione S-transferases (GSTs) and cytochrome P450 (CYP) enzymes that are involved in the metabolism of xenobiotics.
Eigenschaften
IUPAC Name |
2,4-dichloro-N-(2-chloro-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-7-1-3-9(10(15)5-7)13(19)17-12-4-2-8(18(20)21)6-11(12)16/h1-6H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZYPFIIRHVPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-ethylphenyl)-N'-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5190186.png)

![N-benzyl-N'-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5190212.png)
![1-(4-bromophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5190225.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-cyclopentyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5190226.png)
![N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5190233.png)


![3-[(2-chloro-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5190244.png)
![N-[2-(2-fluorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B5190245.png)


![N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}-2-furamide](/img/structure/B5190283.png)

